

Angelicin: A Comprehensive Technical Guide to its Natural Sources and Isolation

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Compound of Interest

Compound Name: *Angelica*

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This technical guide provides an in-depth overview of Angelicin, a naturally occurring furanocoumarin with significant therapeutic potential. The document details its primary natural sources, comprehensive protocols for its isolation and purification, and an examination of its biosynthetic pathway. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and pathways are visualized through detailed diagrams.

Natural Sources of Angelicin

Angelicin is predominantly found in plant species belonging to the Apiaceae (Umbelliferae), Fabaceae (Leguminosae), and Moraceae families.^{[1][2]} This angular furanocoumarin is often produced by plants as a defense mechanism against pathogens and herbivores.^[2] The concentration of Angelicin can vary significantly depending on the plant species, the specific part of the plant, and even the season. A summary of notable plant sources and the reported yields of Angelicin is provided in Table 1.

Plant Species	Family	Plant Part(s)	Angelicin Yield (mg/g of dry weight)	Reference(s)
Heracleum sosnowskyi	Apiaceae	Leaves	2.3	[3]
Psoralea corylifolia	Fabaceae	Seeds	2.3 - 9.2	[3]
Angelica archangelica	Apiaceae	Fruits, Roots	Not specified	
Bituminaria bituminosa	Fabaceae	Aerial parts, Roots	Not specified	
Ficus carica (Fig)	Moraceae	Not specified	Not specified	
Pastinaca sativa (Parsnip)	Apiaceae	Roots	Not specified	
Apium graveolens (Celery)	Apiaceae	Diseased parts	Not specified	

Table 1: Natural Plant Sources of Angelicin and Reported Yields

Isolation and Purification of Angelicin

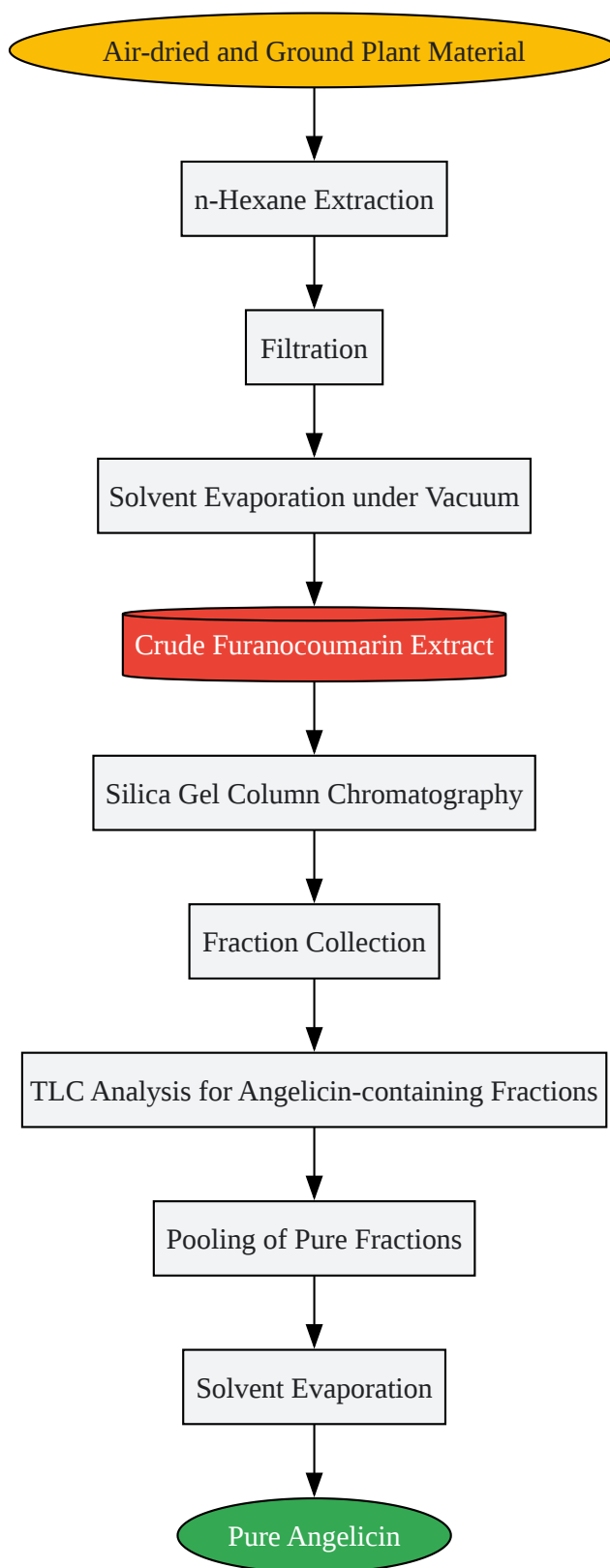
The isolation of Angelicin from its natural sources typically involves extraction with an organic solvent followed by chromatographic purification. The yield of pure Angelicin is often low due to the presence of other structurally similar furanocoumarins.

General Isolation Protocol

A common method for the extraction and isolation of Angelicin from plant material is as follows:

- **Plant Material Preparation:** The aerial parts or roots of the plant are air-dried and then ground into a fine powder to increase the surface area for extraction.

- Extraction: The powdered plant material is extracted with a non-polar solvent, such as n-hexane, to selectively dissolve furanocoumarins and other lipophilic compounds.
- Purification: The crude extract is then subjected to column chromatography over silica gel to separate Angelicin from other compounds.



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General workflow for the isolation of Angelicin.

Detailed Experimental Protocol: Microwave-Assisted Extraction (MAE) and Solid-Phase Extraction (SPE) from *Heracleum sosnowskyi*

This protocol provides a more advanced and efficient method for the isolation of Angelicin, as demonstrated with *Heracleum sosnowskyi* leaves.

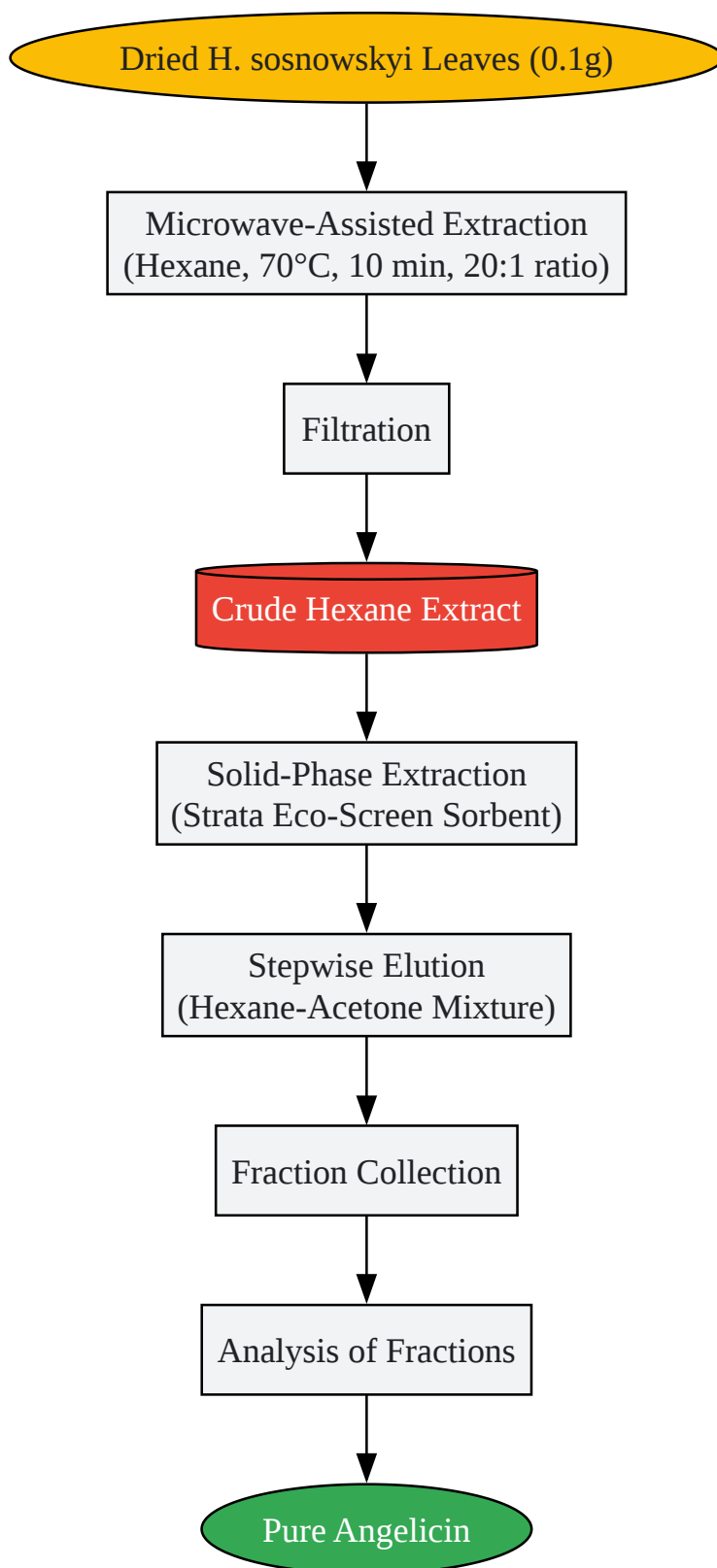
2.2.1. Microwave-Assisted Extraction (MAE)

- Plant Material: 0.1 g of dried and ground *H. sosnowskyi* leaves.
- Solvent: 2 mL of n-hexane.
- Extraction Parameters:
 - Temperature: 70 °C
 - Time: 10 minutes
 - Solvent-to-solid ratio: 20:1
- Procedure:
 - Mix the plant material with n-hexane in a microwave extraction vessel.
 - Perform the extraction under the specified conditions.
 - Filter the resulting extract.

2.2.2. Solid-Phase Extraction (SPE) for Purification

- Sorbent: Strata Eco-Screen.
- Elution Solvent: Stepwise elution with a hexane-acetone mixture.
- Procedure:
 - Condition the SPE cartridge with the appropriate solvent.

- Load the crude extract obtained from MAE onto the cartridge.
- Elute the column with a stepwise gradient of hexane-acetone.
- Collect the fractions and analyze for the presence of Angelicin. Pure Angelicin can be obtained from specific fractions.



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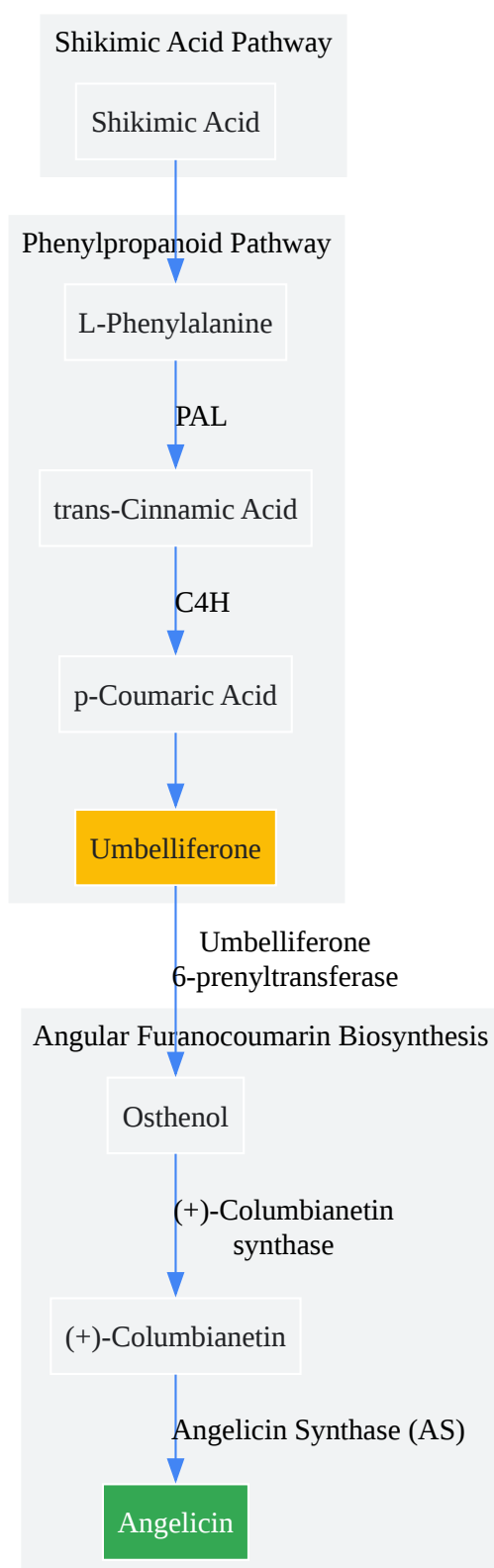
Workflow for MAE and SPE of Angelicin.

Biosynthesis of Angelicin

The biosynthesis of Angelicin in plants begins with the shikimic acid pathway, which produces the aromatic amino acid L-phenylalanine. A series of enzymatic reactions then converts L-phenylalanine into umbelliferone, a key intermediate. From umbelliferone, the pathway diverges to produce both linear furanocoumarins (like psoralen) and angular furanocoumarins, including Angelicin.

The key steps in the biosynthesis of Angelicin are:

- L-Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid.
- Trans-cinnamate 4-monooxygenase (C4H) hydroxylates trans-cinnamic acid to produce p-coumaric acid.
- Further enzymatic steps lead to the formation of umbelliferone.
- Umbelliferone 6-prenyltransferase catalyzes the prenylation of umbelliferone at the C8 position to yield osthenol.
- (+)-Columbianetin synthase, a cytochrome P450 enzyme, oxidizes osthenol to (+)-columbianetin.
- Finally, angelicin synthase (AS), another cytochrome P450 enzyme, catalyzes the formation of Angelicin from (+)-columbianetin.



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Biosynthetic pathway of Angelicin.

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